molecular formula C17H14F3N5O2 B2640215 6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline CAS No. 1396813-57-2

6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline

Cat. No.: B2640215
CAS No.: 1396813-57-2
M. Wt: 377.327
InChI Key: VVEDMAAOKKJSBK-UHFFFAOYSA-N
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Description

This compound features a quinoxaline core linked via a piperidine-1-carbonyl group to a 1,3,4-oxadiazole ring substituted with a trifluoromethyl (-CF₃) group. The quinoxaline moiety is a bicyclic aromatic system known for its electron-deficient properties, making it a common scaffold in medicinal chemistry for targeting enzymes and receptors. The oxadiazole ring, particularly the 1,3,4-substituted variant, enhances metabolic stability and modulates electronic properties.

Properties

IUPAC Name

quinoxalin-6-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c18-17(19,20)16-24-23-14(27-16)10-3-7-25(8-4-10)15(26)11-1-2-12-13(9-11)22-6-5-21-12/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEDMAAOKKJSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the trifluoromethyl-substituted oxadiazole moiety is attached through a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline core can yield quinoxaline N-oxides, while reduction can produce various quinoxaline derivatives .

Scientific Research Applications

6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Quinoxaline vs. Quinolone/Quinoline: The target compound’s quinoxaline core differs from quinolone derivatives (e.g., ciprofloxacin analogs in ) in electronic properties. Quinoxaline’s dual nitrogen atoms create a stronger electron-deficient system compared to quinolone’s single nitrogen, influencing binding interactions with biological targets like enzymes or DNA gyrases .

Oxadiazole Substituents

  • Trifluoromethyl (-CF₃) vs. Cyclopropyl or Thiazolyl Groups: The trifluoromethyl substitution on the oxadiazole (target compound) contrasts with cyclopropyl () or 2-aminothiazolyl groups ().

Linker Groups

  • Piperidine-1-carbonyl vs. Piperazine or Pyridazine : The piperidine linker in the target compound differs from piperazine (–3) or pyridazine () in conformational flexibility and basicity. Piperidine’s six-membered ring offers less flexibility than piperazine, which may restrict binding conformations but improve selectivity .

Biological Activity

The compound 6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline is a novel derivative in the quinoxaline family, known for its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with 5-(trifluoromethyl)-1,3,4-oxadiazole intermediates. The resulting product undergoes characterization through various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer).
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and exhibit cytotoxicity at submicromolar concentrations. For example, some quinoxaline derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
Quinoxaline Derivative AMCF-70.5
Quinoxaline Derivative BPC30.8
This compoundMDA-MB-231TBDOngoing Studies

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives are recognized for their antimicrobial efficacy. The compound has shown activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Inhibition Rates : Compounds in this class have demonstrated high degrees of inhibition against various bacterial strains.
  • Comparative Efficacy : Certain derivatives have been shown to be more effective than traditional antibiotics in specific contexts.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Pseudomonas aeruginosaTBDOngoing Studies

Case Studies

Several case studies have evaluated the biological activity of quinoxaline derivatives:

  • Study on Anticancer Properties : A study published in MDPI reported that certain quinoxaline derivatives exhibited significant antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions .
  • Dual Activity Evaluation : Another study demonstrated that tetrazolo[1,5-a]quinoxaline derivatives showed dual activity as both anticancer and antimicrobial agents, highlighting the potential for therapeutic applications in treating infections alongside cancer .

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